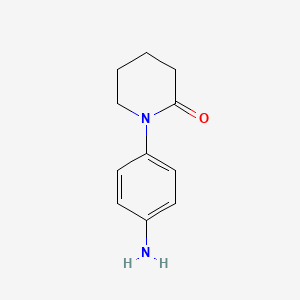

1-(4-Aminophenyl)piperidin-2-one

Description

Current Research Landscape and Academic Significance as a Molecular Entity

1-(4-Aminophenyl)piperidin-2-one is primarily recognized as a building block and chemical reagent in organic synthesis. cymitquimica.comsigmaaldrich.com Its academic significance stems from the utility of its constituent parts—the piperidinone core and the aminophenyl group.

Piperidones are valuable precursors for synthesizing the piperidine (B6355638) ring, a structural motif that is widespread in numerous natural alkaloids and pharmaceutical drugs. researchgate.netnih.gov The piperidine scaffold is a key component in drugs with diverse pharmacological activities, and research into new synthetic piperidine derivatives is active in areas such as cancer therapy and treatments for infectious and neurodegenerative diseases. nih.govnih.gov

The aminophenyl moiety is also a critical component in various fields of chemical research. The related compound, 4-aminophenol, is a well-known building block in the industrial synthesis of paracetamol. wikipedia.org Derivatives of aminophenyl are used in applications ranging from dyes to biochemical probes designed to study enzyme activity. ontosight.aiacs.org

A key area of research where the aminophenyl-piperidine structure has demonstrated significant utility is in analytical chemistry. A study highlighted the use of N-(4-aminophenyl)piperidine as a derivatization tag to significantly enhance the detection and separation of organic acids using supercritical fluid chromatography-mass spectrometry. rowan.edu This derivatization improved detection limits by 25- to 2100-fold, showcasing the potential of this scaffold in improving the sensitivity of analytical methods for challenging analytes. rowan.edu

Historical Development of Piperidinone and Aminophenyl Chemistry in Synthesis

The development of the chemistry surrounding this compound is rooted in the separate historical advancements of its two main structural components.

The parent heterocycle, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org The name is derived from Piper, the Latin word for pepper, from which it was sourced. ijrst.comwikipedia.org Industrially, piperidine is produced via the hydrogenation of pyridine. wikipedia.org The synthesis of piperidones, the oxidized form of piperidines, gained importance as they serve as key intermediates. researchgate.net Classic named reactions, such as the Petrenko-Kritschenko piperidone synthesis, were developed to construct the piperidone skeleton. wikipedia.org Other methods, like the Dieckmann condensation, have also been employed, particularly for the synthesis of 4-piperidones. dtic.mil The pursuit of efficient piperidone synthesis has been driven by their role as precursors to valuable alkaloids and synthetic pharmaceuticals. researchgate.netdtic.mil

The history of aminophenyl chemistry is closely linked to the development of aniline (B41778) (aminobenzene). Aniline was first isolated from indigo (B80030) in 1826 and later from coal tar in 1834, with its synthesis and current name established in 1841. acs.org It quickly became a foundational molecule for the synthetic dye industry. acs.org The aminophenyl structure also played a role in early medicinal chemistry. In 1863, Antoine Béchamp synthesized an organoarsenic compound, later known as Atoxyl, which was an aminophenyl arsonic acid derivative and one of the first organic arsenical drugs. wikipedia.org This demonstrates the long-standing importance of the aminophenyl group as a core structure in the development of functional molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

| Aniline (Aminobenzene) |

| Atoxyl |

| Fentanyl |

| Paracetamol |

| Piperidine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDUBOSLSYWJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466486 | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438056-68-9 | |

| Record name | 1-(4-Aminophenyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl Piperidin 2 One

Convergent and Linear Synthesis Pathways

The assembly of 1-(4-aminophenyl)piperidin-2-one can be approached through both linear and convergent strategies, although linear sequences are more prominently documented. A linear synthesis involves the sequential modification of a single starting material, building the molecule step-by-step. In contrast, a convergent synthesis would involve the independent synthesis of the piperidinone ring and the aminophenyl moiety, followed by their coupling in a later stage.

The construction of the piperidinone ring is a pivotal part of the synthesis. A prevalent method involves the intramolecular cyclization of a linear precursor. This is often achieved by first reacting an aniline (B41778) derivative with a molecule containing a five-carbon chain and a reactive group, such as an acyl chloride.

For instance, a common pathway starts with 4-nitroaniline (B120555) and 5-chlorovaleryl chloride. guidechem.com The initial reaction is an N-acylation, forming an amide intermediate. This intermediate is then induced to cyclize through the action of a strong base, such as sodium tert-butoxide. guidechem.com The base facilitates an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered lactam (piperidinone) ring. guidechem.com The result of this sequence is the direct formation of 1-(4-nitrophenyl)piperidin-2-one. guidechem.com

General piperidinone synthesis can also be achieved through various other methods, including the cyclization of specific amino acids or through multi-component reactions, which could theoretically be adapted for this target molecule. organic-chemistry.orgdtic.milnih.gov

The aminophenyl group is typically introduced in a protected form, as a nitrophenyl group, at the beginning of the synthetic sequence. The use of 4-nitroaniline as a starting material ensures the correct positioning of the functional group on the phenyl ring from the outset. guidechem.com This linear approach, where the nitrophenyl piece is carried through the synthesis until a final reduction step, is highly efficient.

A potential convergent alternative would involve the N-arylation of a pre-formed piperidin-2-one. This could theoretically be accomplished using a coupling reaction, such as the Buchwald-Hartwig amination, with a suitable partner like 4-bromoaniline (B143363) or 4-iodonitrobenzene. While less common for this specific molecule, such strategies are widely used in organic synthesis for forming carbon-nitrogen bonds. patsnap.com

Reduction-Based Syntheses of Precursors

The most critical transformation in the synthesis of this compound is the reduction of its nitro-substituted precursor, 1-(4-nitrophenyl)piperidin-2-one. This step converts the nitro group (-NO₂) into the target primary amine (-NH₂). This can be accomplished through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds due to its clean reaction profile and high yields. This process involves reacting the nitro-precursor with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comgoogle.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. rsc.org The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete conversion and to prevent the formation of side products like hydroxylamines, azo, or azoxy compounds. google.comrsc.org For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer final product. google.com

| Method | Catalyst/Reagent | Typical Conditions | Advantages |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H₂ gas (1-10 bar), Solvent (Methanol, Ethanol) | High yield, clean reaction, catalyst is recyclable |

| Chemical Reduction | SnCl₂/HCl | Acidic conditions, often requires heating | Effective for laboratory scale |

| Chemical Reduction | Fe/HCl | Acidic conditions, inexpensive | Cost-effective for larger scale |

| Chemical Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective in the presence of other groups |

| Transfer Hydrogenation | Hydrazine Hydrate (B1144303)/FeCl₃ | Solvent (Methanol), reflux | Avoids use of pressurized hydrogen gas |

Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for specialized high-pressure equipment. A variety of reagents can be employed to reduce the nitro group.

Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂). These methods are robust and have been used for decades in organic synthesis.

Transfer hydrogenation provides another alternative. In this technique, a source other than hydrogen gas is used to provide the hydrogen atoms. Hydrazine hydrate (N₂H₄·H₂O) is a common hydrogen donor, often used in combination with a catalyst like Raney nickel or iron(III) chloride (FeCl₃) in a solvent like methanol at reflux temperatures. This method is particularly convenient for laboratory-scale synthesis. Additionally, reagents like sodium sulfide (B99878) are also cited as suitable for the reduction of related nitro-intermediates. google.com

Amide Bond Formation Routes in Target Synthesis

The formation of an amide bond is a foundational step in the most common linear synthesis of the piperidinone ring system for this target. Specifically, the reaction between 4-nitroaniline and 5-chlorovaleryl chloride is an N-acylation that creates the key acyclic intermediate. guidechem.com

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like tetrahydrofuran. guidechem.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation, driving the reaction to completion. The resulting N-(4-nitrophenyl)-5-chloropentanamide possesses both the aromatic nitrophenyl group and the aliphatic chain required for the subsequent intramolecular cyclization to form the lactam ring of 1-(4-nitrophenyl)piperidin-2-one. guidechem.com

Application of Modern Catalytic Techniques

Modern catalysis has revolutionized the synthesis of complex molecules by offering milder reaction conditions, higher selectivity, and improved yields compared to traditional methods. For the construction of N-aryl lactams like this compound, transition metal catalysis, organocatalysis, and biocatalysis each provide powerful tools.

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen (C-N) bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org It has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

For the synthesis of this compound, this reaction would typically involve the coupling of piperidin-2-one with an appropriately substituted phenyl halide, such as 1-bromo-4-nitrobenzene, followed by the reduction of the nitro group to an amine. Alternatively, direct coupling with 4-haloaniline can be performed, though the free amino group can sometimes complicate the reaction.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine (B1218219) ligands being particularly effective. wikipedia.org

Table 1: Typical Components in Buchwald-Hartwig Amination for N-Aryl Lactam Synthesis

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile. |

| Aryl Halide | 1-Bromo-4-nitrobenzene | The electrophilic coupling partner. |

| Amine | Piperidin-2-one | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Organocatalysis offers a compelling metal-free alternative for constructing piperidinone scaffolds. These reactions utilize small organic molecules to catalyze transformations, often with high levels of stereoselectivity. Various organocatalytic strategies have been developed for the synthesis of substituted piperidines and piperidinones. nih.govnih.gov

One prominent approach is the domino Michael addition/aminalization process, where aldehydes and nitroolefins can be combined to form polysubstituted piperidines with excellent enantioselectivity, catalyzed by a prolinol derivative. nih.gov Another powerful method is the one-pot multicomponent reaction, which can assemble complex chiral spirocyclic piperidones from simple starting materials like diazo-diketones, primary amines, and α,β-unsaturated aldehydes. mdpi.com Organophotocatalysis has also emerged as a strategy to access diverse 2-piperidinones in a single step from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net These methods provide access to the core piperidinone structure, which can then be further functionalized to obtain the target compound.

Table 2: Examples of Organocatalytic Approaches to Piperidinone Scaffolds

| Catalytic Strategy | Organocatalyst Example | Starting Materials | Product Type |

|---|---|---|---|

| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Polysubstituted Piperidines nih.gov |

| Multicomponent Reaction | Chiral Amine (e.g., C5) | Cyclic 2-diazo-1,3-diketone, Primary amine, α,β-Unsaturated aldehyde | Chiral Spirocyclic Piperidones mdpi.com |

| Organophotocatalysis | Organic photocatalyst (PC) | Ammonium salts, Alkenes, Unsaturated carbonyls | Substituted 2-Piperidinones researchgate.net |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. While the direct biocatalytic synthesis of this compound may not be established, enzymes are employed in the synthesis of related piperidone and heterocyclic scaffolds, demonstrating the potential of this technology. researchgate.netnih.gov

A notable example is the chemoenzymatic process for preparing 1,5-dimethyl-2-piperidone. researchgate.net This process uses the nitrilase activity of immobilized Acidovorax facilis cells to regioselectively hydrolyze a dinitrile into a cyano-carboxylic acid intermediate. This intermediate can then be chemically cyclized and reduced to form the substituted piperidone. researchgate.net Such approaches highlight how biocatalysis can be integrated into multi-step synthetic routes to produce key intermediates with high purity and efficiency, avoiding the use of harsh reagents. The use of enzymes is a key component of green chemistry, aiming to make API synthesis more sustainable. researchgate.net

Table 3: Example of a Biocatalytic Step in a Piperidone Synthesis Pathway

| Enzyme/Organism | Reaction Type | Substrate | Product | Key Advantage |

|---|

Process Chemistry Considerations in Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For this compound, process chemistry would focus on optimizing the synthesis for safety, cost-effectiveness, robustness, and environmental impact.

Key considerations include:

Catalyst Cost and Efficiency: For transition metal-catalyzed routes like the Buchwald-Hartwig amination, the cost of the palladium catalyst and specialized ligands is a significant factor. Process development would aim to minimize catalyst loading, maximize turnover number (TON), and implement catalyst recycling protocols.

Purification Methods: Laboratory-scale purifications often rely on column chromatography, which is expensive and impractical for large quantities. Developing a robust crystallization procedure is crucial for isolating the final product with high purity on a large scale. The choice of solvent for recrystallization, such as ethanol or ethanol-ethyl acetate (B1210297) mixtures, is critical for achieving good yield and purity. chemrevlett.com

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled and optimized. For instance, some coupling reactions require elevated temperatures, which necessitates specialized equipment and careful safety monitoring in a large-scale reactor. researchgate.netgoogle.com Hydrogenation steps, often used for nitro group reduction, require handling of flammable hydrogen gas under pressure, demanding stringent safety protocols. google.com

Atom Economy and Waste Reduction: Green chemistry principles are paramount in modern process chemistry. Synthetic routes are evaluated based on their atom economy. Multicomponent and domino reactions, such as those seen in organocatalysis, are highly desirable as they combine several steps into one pot, reducing solvent waste, energy consumption, and purification steps. mdpi.comresearchgate.net

Intermediate Handling and Stability: The stability of all intermediates must be assessed under process conditions. Some intermediates may be unstable or hazardous, requiring them to be used immediately in a subsequent step without isolation (a "telescoped" process).

Ultimately, the chosen scalable route must be a compromise between chemical efficiency, economic viability, safety, and environmental responsibility.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Dimethyl-2-piperidone |

| 1-Bromo-4-nitrobenzene |

| 2-Methylglutaronitrile |

| 4-Cyanopentanoic acid |

| 4-Haloaniline |

| Palladium(II) acetate (Pd(OAc)₂) |

| Piperidin-2-one |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Toluene |

| Dioxane |

| Sodium tert-butoxide (NaOt-Bu) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Ethanol |

Chemical Reactivity and Advanced Transformations

Reactions of the Primary Amine Functional Group

The primary aromatic amine group in 1-(4-Aminophenyl)piperidin-2-one is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations are crucial for the derivatization of the molecule to introduce diverse functionalities and modulate its physicochemical and biological properties.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-sulfonyl derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities.

Table 1: Examples of Acylation and Sulfonylation Reactions of Aromatic Amines

| Acylating/Sulfonylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Acetic Anhydride | N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide | Pyridine, room temperature | >95 | General knowledge |

| Benzoyl Chloride | N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide | 10% NaOH, room temperature | High | General knowledge |

| p-Toluenesulfonyl Chloride | N-(4-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide | Pyridine, 0 °C to rt | Good | General knowledge |

Note: The data in this table is representative of general acylation and sulfonylation reactions of aromatic amines and serves as an illustrative example for the reactivity of this compound.

Alkylation and Arylation Reactions

The primary amine of this compound can undergo N-alkylation with alkyl halides, although over-alkylation to form the tertiary amine is a common side reaction. More controlled mono-alkylation can be achieved through reductive amination with aldehydes or ketones.

N-arylation of the primary amine can be accomplished through classical methods like the Ullmann condensation or more modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. uni-regensburg.deresearchgate.net These reactions are powerful tools for the synthesis of diarylamine derivatives. The Buchwald-Hartwig amination, in particular, offers a broad substrate scope and mild reaction conditions. uni-regensburg.de

Table 2: Examples of N-Arylation Reactions of Aromatic Amines

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | CuI / L-proline | K2CO3 | DMSO | 90 | 85-95 | nih.gov |

| Bromobenzene | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 80-90 | uni-regensburg.de |

| 4-Chlorotoluene | (PAd-DalPhos)Ni(o-tolyl)Cl | K3PO4 | Dioxane | 110 | Good | nih.gov |

Note: This table presents typical conditions for N-arylation reactions of aromatic amines and illustrates the potential for similar transformations on this compound.

Diazotization and Subsequent Derivatizations

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. masterorganicchemistry.com This diazotization reaction opens up a plethora of synthetic possibilities. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

One of the most important applications is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. wikipedia.org This provides a route to introduce these functionalities onto the aromatic ring. Furthermore, treatment with potassium iodide allows for the introduction of iodine.

Another significant derivatization is the azo coupling reaction . The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. unb.ca This reaction is the basis for the synthesis of many dyes and pigments.

Table 3: Potential Derivatizations via Diazotization of this compound

| Reagent | Reaction Type | Product |

| CuCl / HCl | Sandmeyer | 1-(4-Chlorophenyl)piperidin-2-one |

| CuBr / HBr | Sandmeyer | 1-(4-Bromophenyl)piperidin-2-one |

| CuCN / KCN | Sandmeyer | 4-(2-Oxopiperidin-1-yl)benzonitrile |

| KI | Sandmeyer-type | 1-(4-Iodophenyl)piperidin-2-one |

| Phenol / NaOH | Azo Coupling | 1-(4-((4-hydroxyphenyl)diazenyl)phenyl)piperidin-2-one |

| N,N-Dimethylaniline | Azo Coupling | 1-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)piperidin-2-one |

Note: This table illustrates the expected products from diazotization and subsequent reactions based on established chemical principles.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be valuable intermediates for further transformations, such as reduction to secondary amines.

Reductive amination is a one-pot procedure that combines the condensation reaction with a subsequent reduction of the initially formed imine. nih.govresearchgate.net This is a highly efficient method for the synthesis of N-alkylated derivatives. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Transformations Involving the Piperidin-2-one Ring

The piperidin-2-one ring, being a cyclic amide or lactam, also possesses reactive sites that can be targeted for chemical modification.

Reactions at the Lactam Nitrogen Atom

The nitrogen atom of the lactam ring in this compound is part of an amide functional group. While the lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it less nucleophilic than the primary amine, it can still undergo certain reactions, particularly under basic conditions.

N-Alkylation of the lactam nitrogen can be achieved using a strong base, such as sodium hydride, to deprotonate the amide followed by reaction with an alkyl halide. researchgate.netmdpi.com Microwave irradiation has been shown to accelerate N-alkylation of amides and lactams under solvent-free phase-transfer catalytic conditions. mdpi.com

N-Arylation of the lactam nitrogen is more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions, similar to the arylation of the primary amine. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations have been applied to the N-arylation of lactams. nih.gov More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the N-arylation of lactams. uni-regensburg.de

Table 4: Examples of N-Alkylation and N-Arylation of Lactams

| Reactant | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Pyrrolidinone | Benzyl chloride | KOH, K2CO3, TBAB, Microwave | 1-Benzylpyrrolidin-2-one | 90 | mdpi.com |

| 2-Piperidinone | Phenyl iodide | CuI, L-proline, K2CO3 | 1-Phenylpiperidin-2-one (B1595996) | Good | researchgate.net |

| δ-Valerolactam | 4-Chloropyridine | (PAd-DalPhos)Ni(o-tolyl)Cl | 1-(Pyridin-4-yl)piperidin-2-one | 75 | nih.gov |

Note: This table provides examples of N-alkylation and N-arylation of simple lactams, illustrating the potential reactivity of the piperidin-2-one moiety in the title compound.

Reactions at the Alpha and Beta Carbons to the Carbonyl Group

The piperidinone ring of this compound possesses carbons at the alpha (C3) and beta (C4) positions relative to the carbonyl group. The alpha-carbon is particularly reactive due to the acidity of its protons, enabling the formation of an enolate intermediate under basic conditions. This enolate is a potent nucleophile, serving as a gateway to a variety of functionalization reactions.

Alpha-Alkylation and Halogenation: The protons on the alpha-carbon (C3) can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lactam enolate. This nucleophilic intermediate can then react with electrophiles like alkyl halides in an SN2 reaction to introduce substituents at the C3 position. acs.orgacs.org While specific studies on this compound are limited, the reactivity is well-established for related N-substituted piperidinones. acs.org

Similarly, alpha-halogenation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comlibretexts.orgyoutube.com In an acidic medium, the reaction proceeds through an enol intermediate, typically resulting in mono-halogenation at the more substituted alpha-carbon. libretexts.org Under basic conditions, the deprotonation to an enolate is rapid, and the electron-withdrawing effect of the newly introduced halogen increases the acidity of the remaining alpha-proton, often leading to poly-halogenation. libretexts.org For instance, related N-acyl piperidines have been oxidized with bromine in acetic acid to yield 3,3-dibromo-piperidin-2-one derivatives. researchgate.net

Aldol and Michael-Type Reactions: The enolate of this compound can also participate in carbon-carbon bond-forming reactions. For example, it can act as a nucleophile in an aldol-type addition to aldehydes or ketones, forming a β-hydroxy lactam. researchgate.netresearchgate.netuit.no The beta-carbon (C4) of the saturated piperidinone ring is generally unreactive towards nucleophilic attack. However, if an α,β-unsaturated piperidinone derivative is synthesized (e.g., through elimination from an alpha-functionalized intermediate), the beta-carbon becomes electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles. acs.org

| Reaction Type | Reagents & Conditions | Product Type | Key Feature |

| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl Halide (R-X) | 3-Alkyl-1-(4-aminophenyl)piperidin-2-one | Forms a new C-C bond at the C3 position. |

| α-Halogenation (Acidic) | Br2, Acetic Acid | 3-Bromo-1-(4-aminophenyl)piperidin-2-one | Proceeds via an enol; typically yields mono-halogenated product. libretexts.org |

| α-Halogenation (Basic) | 1. NaH2. Br2 | 3,3-Dibromo-1-(4-aminophenyl)piperidin-2-one | Proceeds via an enolate; can lead to poly-halogenation. libretexts.orgresearchgate.net |

| Aldol Addition | 1. LDA, THF, -78 °C2. Aldehyde (R-CHO) | 3-(1-Hydroxyalkyl)-1-(4-aminophenyl)piperidin-2-one | Forms a β-hydroxy lactam derivative. researchgate.net |

Stereoselective Transformations of the Piperidinone Ring

Achieving stereocontrol in the functionalization of the piperidinone ring is crucial for pharmaceutical applications. This can be accomplished through several strategies, including the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and asymmetric catalysis.

A primary strategy involves the temporary incorporation of a chiral auxiliary into the molecule, which directs the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.orgsigmaaldrich.comresearchgate.netwilliams.edu For instance, N-acyl oxazolidinones, known as Evans auxiliaries, are widely used to direct stereoselective alkylation and aldol reactions of the alpha-carbon. williams.edu In a similar vein, chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) can be used to form chiral hydrazones that undergo highly diastereoselective additions, ultimately leading to enantiomerically pure 6-alkyl- or 6-arylpiperidin-2-ones after further transformations. researchgate.net

Asymmetric reduction of the lactam carbonyl to a hydroxyl group or complete reduction to an amine can also be achieved with high stereoselectivity. Catalytic asymmetric reduction of similar cyclic ketones and imines using chiral catalysts, such as those based on oxazaborolidine or transition metals with chiral ligands, can produce chiral alcohols and amines with high enantiomeric excess. researchgate.net For example, the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine has been achieved with high efficiency and enantioselectivity using engineered enzymes. researchgate.net These principles can be applied to the C2-carbonyl of this compound.

Furthermore, catalyst-controlled C-H functionalization offers a modern approach to introduce substituents with high stereoselectivity. Chiral rhodium catalysts have been successfully employed for the site-selective and stereoselective insertion of donor/acceptor carbenes into the C-H bonds of N-Boc-piperidine, yielding 2-substituted analogues with high diastereomeric and enantiomeric ratios. d-nb.info

| Transformation | Method | Stereochemical Outcome | Example Principle |

| Asymmetric α-Alkylation | Use of a chiral auxiliary (e.g., Evans oxazolidinone) attached to the N-phenylamine (after protection). williams.edu | Formation of a new stereocenter at C3 with a preferred configuration. | The auxiliary shields one face of the enolate, directing the electrophile to the opposite face. wikipedia.org |

| Asymmetric Aldol Reaction | Use of a chiral auxiliary or a chiral Lewis acid catalyst. | Diastereoselective and enantioselective formation of the β-hydroxy lactam. | The chiral element organizes the transition state to favor one stereoisomer. researchgate.net |

| Asymmetric Carbonyl Reduction | Biocatalysis (enzymes) or chiral reducing agents (e.g., CBS catalyst). researchgate.net | Enantioselective formation of a chiral 2-hydroxypiperidine derivative. | The chiral catalyst delivers the hydride to one face of the carbonyl preferentially. |

| Asymmetric C-H Functionalization | Chiral Rhodium Catalyst + Diazo compound. d-nb.info | Stereoselective introduction of a substituent at C2 (after reduction of lactam) or other positions. | The chiral ligand environment of the catalyst controls the stereochemistry of the C-H insertion. |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The aminophenyl moiety of the compound is a classic platform for aromatic substitution reactions. The outcome is dictated by the powerful electron-donating and directing effects of the amino group, which strongly activates the ring towards electrophiles.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong ortho-, para-director. Since the para-position is occupied by the piperidinone substituent, electrophilic attack is directed to the two equivalent ortho-positions (C3' and C5'). The N-acyl group of the lactam attached to the phenyl ring is generally electron-withdrawing and deactivating, but its effect is overcome by the potent activating nature of the amino group.

A key industrial synthesis step for related compounds involves the nitration of 1-phenylpiperidin-2-one. Treatment with nitric acid in sulfuric acid at low temperatures yields 1-(4-nitrophenyl)piperidin-2-one, demonstrating that electrophilic substitution can be directed to the para position before the introduction of the amino group. google.com If starting with this compound, nitration would be expected to occur at the ortho position to the amine. Other common EAS reactions like halogenation (with Br₂/FeBr₃) and Friedel-Crafts reactions are also directed to the ortho positions. nih.govrsc.orgyoutube.comnih.govrsc.org However, the high reactivity of the aminophenyl ring can lead to side reactions, such as oxidation or multiple substitutions, often requiring protection of the amino group (e.g., as an acetamide) to moderate its activity and improve selectivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the aminophenyl ring makes it inherently unreactive towards nucleophilic aromatic substitution. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide). researchgate.net Therefore, this compound itself is not a substrate for SNAr. However, its precursor, 1-(4-nitrophenyl)piperidin-2-one, if modified to include a leaving group, could potentially undergo SNAr. For example, if 1-chloro-4-nitrobenzene were used to synthesize a related lactam, the chlorine would be activated for displacement by nucleophiles.

Redox Chemistry of the Compound

The redox chemistry of this compound involves selective oxidation or reduction of the aniline (B41778) moiety or the lactam ring.

The compound features two primary sites susceptible to oxidation: the secondary carbon alpha to the lactam nitrogen (C6) and the aromatic amino group.

Oxidation of the Lactam Ring: The C-H bond at the C6 position, being alpha to the nitrogen atom, can be oxidized. The oxidation of N-acyl piperidines using systems like iron(II)-hydrogen peroxide or molecular oxygen with an iron complex is known to produce the corresponding piperidin-2-ones (lactams). researchgate.net Further oxidation of the lactam at this position could potentially lead to the formation of a glutarimide derivative, although this would require harsh conditions.

Oxidation of the Aminophenyl Group: The aniline functionality is highly sensitive to oxidation and can be converted into various products depending on the oxidant and reaction conditions. Mild oxidation may lead to colored polymeric materials, a common issue with anilines. Stronger, controlled oxidation can yield nitroso or nitro compounds. Protecting the amine, for instance as an acetamide, is often necessary before performing other oxidative transformations on the molecule to prevent unwanted side reactions.

Selective reduction can target either the lactam carbonyl or substituents on the aromatic ring.

Reduction of the Lactam Carbonyl: The amide bond within the lactam ring is resistant to reduction by mild agents like sodium borohydride. However, it can be reduced to the corresponding secondary amine, 1-(4-aminophenyl)piperidine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by activating the amide followed by reduction. rsc.org For example, activation with triflic anhydride (Tf₂O) renders the lactam susceptible to reduction by sodium borohydride. rsc.orgorganic-chemistry.org Catalytic methods using hydrosilanes in the presence of rhodium or other transition metal catalysts have also proven effective for the chemoselective reduction of amides and lactams. organic-chemistry.orgnih.gov

Reduction of Aromatic Ring Substituents: This pathway is particularly relevant for the synthesis of the title compound from its nitro precursor. The selective reduction of an aromatic nitro group in the presence of a lactam is a well-established transformation. A common and highly effective method is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrazine hydrate (B1144303) or hydrogen gas. google.com This method efficiently reduces the nitro group to an amine without affecting the stable lactam ring. jsynthchem.comresearchgate.net

| Reaction | Reagents & Conditions | Product | Selectivity |

| Nitration (EAS) | HNO₃, H₂SO₄, 0-5 °C (on 1-phenyl-piperidin-2-one) | 1-(4-Nitrophenyl)piperidin-2-one google.comnih.gov | Highly selective for the para position on the unsubstituted phenyl ring. |

| Nitro Group Reduction | Hydrazine Hydrate, Raney Nickel, 60-65 °C google.com | This compound | Highly chemoselective; reduces the nitro group without affecting the lactam carbonyl. researchgate.net |

| Lactam Reduction | 1. Tf₂O, 2-Fluoropyridine2. NaBH₄, THF rsc.orgorganic-chemistry.org | 1-(4-Aminophenyl)piperidine | Selectively reduces the amide carbonyl to a methylene group. |

| Lactam Reduction | LiAlH₄, THF, reflux | 1-(4-Aminophenyl)piperidine | Powerful, non-selective reduction of the amide. |

Derivatization Strategies and Analogue Synthesis

General Principles for Rational Design of New Derivatives

The design of new derivatives of 1-(4-aminophenyl)piperidin-2-one is guided by principles of rational drug design, which aim to systematically improve the properties of a lead compound. The piperidine (B6355638) ring is a versatile and common structural motif in drug discovery, and its strategic modification can significantly impact a molecule's characteristics. acs.orgthieme-connect.com

Key principles in the rational design of new analogues include:

Structure-Activity Relationship (SAR) Studies : SAR constitutes the foundation for rational design, where the relationship between the chemical structure of a molecule and its biological activity is investigated. For piperidine-based compounds, SAR studies have shown that introducing substituents can enhance aqueous solubility and biological potency. thieme-connect.comnih.gov By synthesizing a series of derivatives with systematic changes—such as altering substituent positions or electronic properties on the phenyl ring or modifying the lactam structure—researchers can build a comprehensive understanding of which molecular features are critical for activity. nih.govnih.gov

Modulation of Physicochemical Properties : The introduction of chiral centers or specific functional groups can alter key properties like solubility, lipophilicity, and metabolic stability. thieme-connect.com For instance, the strategic placement of a methyl group on a piperidine ring has been shown to improve selectivity for biological targets. thieme-connect.com

Conformational Constraint : Introducing rigidity into a flexible molecule can lock it into a biologically active conformation, potentially increasing potency and selectivity. For this compound, this could involve creating bicyclic analogues or introducing bulky groups to restrict the rotation around single bonds. nih.gov

Computational Modeling : Modern drug design often employs computational tools like molecular docking and molecular dynamics simulations to predict how newly designed analogues will interact with a biological target. rsc.orgrsc.org These methods can prioritize which derivatives to synthesize, saving time and resources by focusing on compounds with the highest probability of success.

Synthesis of Piperidin-2-one Ring Modified Analogues

Modifications to the heterocyclic piperidin-2-one ring can involve substitutions at the nitrogen atom (N-1) or at any of the carbon atoms (C-3 to C-6).

While the parent compound features a 4-aminophenyl group at the N-1 position, a diverse range of analogues can be synthesized by replacing this group with other substituents. The synthesis of N-substituted piperidin-2-ones can be achieved through several established routes. One common method involves the cyclization of N-substituted 5-aminopentanoic acids. Another powerful approach is the palladium-catalyzed hydrogenation of substituted pyridines, which, in the presence of water, can be selectively interrupted to yield piperidinones. nih.gov Furthermore, N-aryl substituted piperidinones can be formed through reactions of cyclic ethers with an appropriate amine, initiated by reagents like phosphoryl chloride that promote ring-opening and subsequent ring-closure. nih.gov

| Synthesis Approach | Description | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Cyclization of Precursors | Intramolecular cyclization of N-substituted 5-aminopentanoic acids or related esters. | Heat, Acid/Base catalysis | dtic.mil |

| Pyridine Hydrogenation | Partial reduction of N-substituted pyridinium (B92312) salts in the presence of water. | Pd catalyst, H₂, H₂O | nih.gov |

| From Cyclic Ethers | Ring-opening of a cyclic ether followed by piperidine ring-closure with an amine. | POCl₃, Amine | nih.gov |

Introducing substituents onto the carbon framework of the piperidin-2-one ring allows for fine-tuning of the molecule's shape and properties. This can be accomplished either by building the ring from already substituted precursors or by direct functionalization of a pre-formed piperidin-2-one ring.

Synthesis from Substituted Precursors : Highly substituted piperidin-2-ones can be prepared through multi-component reactions. For example, a four-component reaction using pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) can yield complex piperidin-2-one structures with high diastereoselectivity. researchgate.net

Direct Functionalization : The carbon atom adjacent to the carbonyl group (C-3) is amenable to alkylation via its enolate. Using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral auxiliary on the nitrogen atom can lead to highly stereoselective methylation. researchgate.net Another strategy involves the desulfonylative radical ring closure onto an aromatic ring to create 5-arylpiperidin-2-ones. acs.org

| Synthesis Approach | Position(s) Functionalized | Description | Reference(s) |

|---|---|---|---|

| Multi-component Reaction | C-3, C-4, C-5, C-6 | Diastereoselective synthesis from pyridinium ylides, aldehydes, and Michael acceptors. | researchgate.net |

| Enolate Alkylation | C-3 | Stereoselective alkylation using a strong base and a chiral auxiliary on the nitrogen. | researchgate.net |

| Radical Cyclization | C-5 | Formation of 5-aryl derivatives via desulfonylative radical ring closure. | acs.org |

| Superacid Catalysis | C-4 | Reaction of piperidones with aromatic compounds in a superacid like trifluoromethanesulfonic acid (TfOH). | acs.org |

Synthesis of Aminophenyl Moiety Modified Analogues

Alterations to the 1-(4-aminophenyl) group can be divided into substitutions on the phenyl ring and chemical modifications of the amino group itself.

Creating analogues with substituents such as halogens, alkyl, or alkoxy groups on the phenyl ring is a common strategy to modulate electronic and steric properties. The most direct approach is to employ a differently substituted aniline (B41778) as a starting material in a reaction that forms the N-aryl bond. Modern cross-coupling reactions provide powerful tools for this purpose. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of an aryl halide with an amine (or in this case, piperidin-2-one). organic-chemistry.orgacs.org Similarly, the Ullmann condensation can be used, typically requiring copper catalysis. organic-chemistry.org These methods offer broad functional group tolerance, enabling the synthesis of a wide array of derivatives.

| Potential Phenyl Substituent | Corresponding Starting Aniline | Potential Synthetic Route |

|---|---|---|

| 4-Amino-2-fluoro | 3-Fluoro-4-nitroaniline (followed by reduction) | Buchwald-Hartwig Amination |

| 4-Amino-3-chloro | 2-Chloro-4-nitroaniline (followed by reduction) | Ullmann Condensation |

| 4-Amino-2-methyl | 3-Methyl-4-nitroaniline (followed by reduction) | Buchwald-Hartwig Amination |

| 4-Amino-3-methoxy | 2-Methoxy-4-nitroaniline (followed by reduction) | Ullmann Condensation |

Common modifications include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation : Treatment with various sulfonyl chlorides (e.g., methanesulfonyl chloride, tosyl chloride) produces sulfonamides.

Alkylation : The amino group can be mono- or di-alkylated through methods such as reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides.

Urea (B33335) and Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can introduce additional hydrogen bond donors and acceptors.

These transformations are standard procedures in organic synthesis and can be readily applied to the this compound scaffold to generate extensive libraries of new analogues for further investigation.

| Derivative Type | Required Reagent | Resulting Functional Group |

|---|---|---|

| Amide | Acetyl chloride, Benzoyl chloride | -NH-CO-CH₃, -NH-CO-Ph |

| Sulfonamide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | -NH-SO₂-CH₃, -NH-SO₂-Tol |

| N-Alkyl Amine | Formaldehyde/NaBH₃CN, Alkyl halide | -NH-CH₃, -NH-Alkyl |

| Urea | Phenyl isocyanate | -NH-CO-NH-Ph |

| Thiourea | Phenyl isothiocyanate | -NH-CS-NH-Ph |

Multi-Component Reactions for Diverse Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. Multi-component reactions (MCRs) have emerged as powerful tools in this endeavor, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The inherent efficiency and convergence of MCRs make them particularly suitable for diversity-oriented synthesis (DOS), a strategy aimed at systematically exploring chemical space to identify novel bioactive compounds. The structural attributes of this compound, featuring a reactive primary amine and a lactam scaffold, position it as a promising building block for the construction of diverse chemical libraries via MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The primary amino group on the phenyl ring of this compound makes it an ideal amine component for the Ugi reaction. By systematically varying the other three components—the aldehyde, carboxylic acid, and isocyanide—a vast library of structurally diverse molecules can be generated from this single precursor. Each product would incorporate the 1-phenylpiperidin-2-one (B1595996) substructure, a privileged motif in medicinal chemistry.

For instance, a hypothetical Ugi reaction involving this compound, a simple aldehyde like formaldehyde, a carboxylic acid such as acetic acid, and an isocyanide like cyclohexyl isocyanide would yield a complex α-acylamino carboxamide derivative in a single step. The power of this approach lies in the combinatorial nature of the reaction; by employing a set of different aldehydes, carboxylic acids, and isocyanides, a large and diverse library can be rapidly synthesized.

Another key MCR that could leverage the reactivity of this compound is the Passerini three-component reaction (P-3CR) . Although the classic Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, variations exist where the amine component can participate. More relevantly, the amino group of this compound could be first converted to an isocyanide, which can then be used as a key component in a Passerini reaction. This would allow the incorporation of the 1-(4-isocyanophenyl)piperidin-2-one scaffold into α-acyloxy carboxamide products.

The potential for derivatization through MCRs extends beyond the Ugi and Passerini reactions. Other MCRs, such as the Strecker synthesis of α-aminonitriles or the Hantzsch dihydropyridine (B1217469) synthesis, could potentially be adapted to utilize this compound as a key building block, further expanding the accessible chemical space.

The application of lactams in MCRs for library synthesis has been demonstrated. For example, a 28-member library of N-substituted γ-lactams was successfully prepared using a one-pot, three-component Ugi reaction with L-glutamic acid methyl ester as a bifunctional building block. irb.hrnih.gov This precedent strongly supports the feasibility of using δ-lactams like this compound in similar diversity-oriented synthesis strategies.

The table below illustrates a hypothetical combinatorial library that could be generated from this compound using the Ugi reaction with a small selection of commercially available building blocks.

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Hypothetical Ugi Product |

| This compound | Formaldehyde | Acetic Acid | Cyclohexyl Isocyanide | N-Cyclohexyl-2-(N-(4-(2-oxopiperidin-1-yl)phenyl)acetamido)acetamide |

| This compound | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | 2-(N-(4-(2-oxopiperidin-1-yl)phenyl)benzamido)-N-(tert-butyl)-2-phenylacetamide |

| This compound | Isobutyraldehyde | Propionic Acid | Benzyl Isocyanide | N-Benzyl-2-(N-(4-(2-oxopiperidin-1-yl)phenyl)propionamido)-3-methylbutanamide |

This systematic approach allows for the generation of libraries with multiple points of diversity, which is crucial for exploring structure-activity relationships (SAR) in drug discovery campaigns. The resulting compounds, bearing the 1-phenylpiperidin-2-one core, would be of significant interest for screening against a wide range of biological targets.

Advanced Spectroscopic and Structural Characterization of 1 4 Aminophenyl Piperidin 2 One

The definitive structural confirmation and detailed electronic and vibrational analysis of 1-(4-Aminophenyl)piperidin-2-one rely on a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) each provide complementary information essential for unambiguous characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies.

A DFT study on 1-(4-Aminophenyl)piperidin-2-one would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. For piperidine-containing compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. Studies on related piperidin-4-one derivatives have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-31+G(d), to achieve good agreement between calculated and experimental crystal structures.

Table 1: Illustrative Data from a DFT Geometry Optimization for a Piperidinone Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.37 Å | |

| C-N (phenyl) | ~1.42 Å | |

| Bond Angle | C-N-C (amide) | ~120° |

| Dihedral Angle | C-C-N-C (phenyl) | Variable (defines phenyl ring orientation) |

| Note: These are typical values for similar structures and do not represent actual calculated data for this compound. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.

For this compound, an MEP map would highlight regions of negative potential (typically colored red or orange) and positive potential (blue). The regions of negative potential, indicating electron-rich areas, are susceptible to electrophilic attack. In this molecule, these would likely be concentrated around the carbonyl oxygen of the piperidinone ring and the nitrogen of the amino group. Conversely, the regions of positive potential (electron-poor areas), which are favorable for nucleophilic attack, would be found around the hydrogen atoms of the amino group and the piperidine (B6355638) ring. The MEP analysis provides crucial insights into how the molecule might interact with biological targets like proteins or enzymes. For various aminophenyl derivatives, MEP maps have been used to explain and predict reactive behavior. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals provide information about a molecule's ability to donate or accept electrons.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO.

HOMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO would likely be distributed over the piperidin-2-one moiety, particularly the carbonyl group.

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. Computational studies on similar heterocyclic compounds use the HOMO-LUMO gap to assess and compare reactivity. nih.gov

Table 2: Representative FMO Data for a Substituted Phenyl Piperidine Analog

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 | Indicator of chemical reactivity |

| Note: These values are illustrative and not specific to this compound. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules, often in a simulated biological environment.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a six-membered ring and a rotatable single bond, this analysis is crucial.

The piperidine ring can exist in various conformations, most commonly chair, boat, and twist-boat forms. ias.ac.in For most piperidine derivatives, the chair conformation is the most stable. ias.ac.in The position of the 4-aminophenyl substituent (axial vs. equatorial) on the nitrogen atom also influences stability. Molecular mechanics calculations can be used to systematically explore the conformational space and determine the relative energies of different conformers. nih.gov These calculations would likely predict a favored conformation where the bulky aminophenyl group occupies a position that minimizes steric hindrance. The rotation around the N-C bond connecting the two rings would also be analyzed to find the lowest energy orientation.

Understanding how a molecule interacts with its neighbors or with a biological receptor is key to predicting its physical properties and biological activity. Computational methods can predict the types and strengths of intermolecular forces that this compound can form.

Given its structure, the primary intermolecular interactions for this compound would be:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. These interactions would be significant in the solid state and in interactions with biological macromolecules.

π-π Stacking: The aromatic aminophenyl ring can participate in π-π stacking interactions with other aromatic systems.

Molecular docking simulations could be employed to predict how this compound might bind to a specific protein target. These simulations place the molecule into the active site of a receptor and score the potential binding poses based on the intermolecular interactions formed.

Reaction Mechanism Prediction and Energy Profile Mapping

Computational chemistry offers powerful tools for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound synthesis, theoretical studies can predict the most plausible reaction pathways and map the corresponding energy profiles, identifying transition states and intermediates.

A plausible synthetic route to this compound involves the cyclization of a linear precursor, such as an N-(4-aminophenyl)-5-halopentanamide. The reaction mechanism for this intramolecular N-alkylation to form the lactam ring can be computationally modeled. Using Density Functional Theory (DFT), the geometries of the reactant, transition state, and product can be optimized. The transition state is characterized by the partial formation of the new N-C bond and the partial breaking of the C-halogen bond.

A representative, though hypothetical, energy profile for the intramolecular cyclization to form this compound is presented below. The reaction coordinates would trace the formation of the N-C bond.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (N-(4-aminophenyl)-5-chloropentanamide) | 0.0 |

| Transition State | +25.3 |

| Product (this compound) | -15.8 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions serve as a valuable tool for structural elucidation and for the interpretation of experimental spectra.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated by first optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Similarly, the IR spectrum can be predicted by calculating the harmonic vibrational frequencies. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. The calculated IR spectrum provides information on the characteristic vibrational modes of the molecule, such as the C=O stretching of the lactam, the N-H stretching of the amine, and the various C-H and C-N vibrations.

A crucial aspect of computational spectroscopy is the validation of the predicted parameters with experimental data. While specific, publicly available experimental spectra for this compound are not readily found in the literature, a comparison can be illustrated with a closely related compound, 1-(4-nitrophenyl)piperidin-2-one, for which experimental IR data is available. A hypothetical comparison for this compound is presented below to demonstrate the principle.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Illustrative Experimental Value |

|---|---|---|

| ¹³C NMR (ppm, C=O) | 172.5 | 170-175 |

| ¹H NMR (ppm, Ar-NH₂) | 3.5 - 4.5 | 3.0 - 5.0 |

| IR Frequency (cm⁻¹, C=O stretch) | 1685 | 1650-1690 |

| IR Frequency (cm⁻¹, N-H stretch) | 3410, 3320 | 3400-3500, 3300-3400 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. wiley.com These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental studies.

For a series of compounds related to this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or melting point. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Once the descriptors are calculated, a statistical method is employed to build the model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly used for this purpose. researchgate.nettandfonline.com The goal is to select a subset of descriptors that best correlates with the property of interest and to generate a predictive equation.

For instance, a QSPR model for the aqueous solubility of a series of N-aryl piperidinones might find that descriptors related to molecular size, polarity, and hydrogen bonding capacity are the most influential. A hypothetical QSPR model for predicting the logP of derivatives of this compound is presented in the table below to illustrate the concept. The model's predictive power would be assessed through rigorous internal and external validation techniques. nih.gov

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted logP | Experimental logP |

|---|---|---|---|---|

| This compound | 190.24 | 55.12 | 1.25 | 1.30 |

| 1-(4-Methoxyphenyl)piperidin-2-one | 205.25 | 38.69 | 1.89 | 1.95 |

| 1-(4-Chlorophenyl)piperidin-2-one | 209.67 | 29.54 | 2.45 | 2.51 |

Mechanistic Investigations of Chemical Processes

Elucidation of Reaction Pathways in Synthesis

The formation of the 1-(4-aminophenyl)piperidin-2-one structure involves the creation of a cyclic amide (a lactam) and the attachment of an aminophenyl group to the nitrogen atom. The elucidation of reaction pathways for such syntheses relies on identifying intermediates and understanding the sequence of bond-forming events. Common strategies for piperidine (B6355638) ring formation include hydrogenation of pyridine precursors, intramolecular cyclization of linear amino-aldehydes or amino alcohols, and various condensation reactions. nih.govorganic-chemistry.orgchemrevlett.com

One plausible pathway is the reductive amination and subsequent cyclization. This could involve the reaction of a precursor like 5-oxopentanoic acid with p-phenylenediamine. The initial reaction would form an imine, which is then reduced to a secondary amine. Intramolecular cyclization of the resulting amino acid would then yield the desired lactam.

Another significant pathway involves the intramolecular cyclization of haloamides. For instance, a 5-halopentanoic acid could be converted to its acid halide and reacted with p-phenylenediamine to form a 5-halo-N-(4-aminophenyl)pentanamide intermediate. Subsequent base-induced intramolecular N-alkylation would lead to the formation of the piperidin-2-one ring.

The table below outlines potential reaction pathways for the synthesis of this compound, based on established methods for piperidine and lactam synthesis.

| Pathway Name | Key Precursors | General Mechanism Description | Potential Intermediates |

| Reductive Cyclization | Glutaric anhydride, Aniline (B41778) | Condensation to form a dicarboxylic acid monoamide, followed by reduction and intramolecular cyclization. | 5-(phenylamino)-5-oxopentanoic acid |

| Intramolecular Amination | 5-halopentanoyl chloride, p-Phenylenediamine | Acylation of the amine followed by an intramolecular nucleophilic substitution to form the lactam ring. | N-(4-aminophenyl)-5-halopentanamide |

| Buchwald-Hartwig Amination | Piperidin-2-one, 1-bromo-4-nitrobenzene | Palladium-catalyzed cross-coupling reaction to form the N-aryl bond, followed by reduction of the nitro group. | 1-(4-nitrophenyl)piperidin-2-one |

| Mannich-type Condensation | A suitable aldehyde, an amine, and a ketone derivative | A one-pot reaction involving the condensation of an amine with an aldehyde and a C-H acidic compound. chemrevlett.com | Not directly applicable for 2-piperidone |

Investigation of Catalytic Cycles and Intermediate Formation

Many synthetic routes to piperidine derivatives are catalyzed by transition metals, which lower the activation energy and often provide stereochemical control. nih.gov Investigating the catalytic cycles involves identifying the active catalytic species, substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps.

For a pathway involving Buchwald-Hartwig amination to form the N-aryl bond, a palladium(0) catalyst is typically employed. The catalytic cycle would proceed as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) intermediate.

Coordination: The deprotonated piperidin-2-one (lactam) coordinates to the palladium center.

Reductive Elimination: The N-aryl bond is formed, releasing the product, 1-(4-nitrophenyl)piperidin-2-one, and regenerating the Pd(0) catalyst.

Intermediate species in these cycles, such as the Pd(II)-amido complex, can sometimes be isolated or detected spectroscopically under specific conditions, providing direct evidence for the proposed mechanism.

Visible light-initiated, iodine-catalyzed C-H amination presents another modern approach for forming piperidine rings, proceeding through two interconnected catalytic cycles involving radical C-H functionalization and an iodine-catalyzed C-N bond formation. scispace.com While this is typically for forming the ring itself, similar principles could be adapted for related transformations.

The table below summarizes potential catalysts and their roles in key bond-forming reactions relevant to the synthesis of this compound.

| Catalytic Process | Catalyst System | Key Transformation | Role of Catalyst |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., BINAP) | N-Arylation of piperidin-2-one | Facilitates C-N bond formation via oxidative addition/reductive elimination cycle. patsnap.com |

| Hydrogenation | Rh/C, RuCl₃ | Reduction of an aromatic precursor (e.g., pyridinone) | Activates H₂ for addition across double bonds. organic-chemistry.org |

| Hydrogen Borrowing | Cp*Ir complex | N-heterocyclization of diols with amines | Oxidizes alcohol to aldehyde in situ, which then undergoes reductive amination. organic-chemistry.org |

| Radical Cyclization | Co(II) complex, Radical initiator | Intramolecular cyclization of amino-aldehydes | Mediates the formation of carbon-centered radicals for ring closure. nih.gov |

Studies on Transition States and Reaction Kinetics

The study of transition states and reaction kinetics provides quantitative insight into reaction mechanisms, identifying the highest energy barrier (the rate-determining step) along the reaction coordinate. umw.edu For multistep syntheses, understanding the kinetics of each step is essential for optimizing reaction conditions such as temperature, concentration, and catalyst loading.

In a hypothetical palladium-catalyzed N-arylation, the rate-determining step could be either the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination of the final product from the Pd(II) center. Kinetic studies, such as monitoring the reaction rate's dependence on the concentration of each reactant and the catalyst, can distinguish between these possibilities.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. These calculations can model the structures and energies of reactants, intermediates, transition states, and products. umw.edu The calculated activation enthalpy (ΔH‡) and entropy (ΔS‡) provide theoretical values for the kinetic barriers of each step in the proposed mechanism. researchgate.net A reaction coordinate diagram, plotting energy versus the progress of the reaction, visually represents these findings, with transition states appearing as energy maxima and intermediates as local energy minima.

The following table presents hypothetical kinetic parameters for a proposed rate-determining step in a synthesis pathway.

| Reaction Step | Assumed Rate-Determining Step | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Key Characteristics |

| Buchwald-Hartwig Amination | Reductive Elimination | Moderate to High | Often negative | A highly ordered transition state is required for bond formation, leading to a decrease in entropy. |

| Intramolecular Cyclization | Nucleophilic Attack | Moderate | Slightly negative | The formation of a cyclic structure from a linear precursor reduces conformational freedom. |

| Radical Cyclization | 5-exo-trig cyclization | Low | Near zero | Radical reactions often have low activation barriers and less ordered transition states. |

These studies are fundamental to moving from a proposed reaction mechanism to a well-understood and optimized synthetic process.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Role as a Key Synthetic Intermediate in Multi-Step Organic Synthesis

The strategic importance of 1-(4-Aminophenyl)piperidin-2-one is prominently highlighted by its role as a key precursor in the synthesis of the anticoagulant drug, Apixaban. manasalifesciences.comcphi-online.com In the multi-step synthesis of this complex pharmaceutical agent, this compound serves as a foundational building block. The synthesis proceeds by utilizing the reactive primary amino group on the phenyl ring for the subsequent construction of the intricate pyrazole (B372694) and morpholine-containing moieties of the final drug.

This compound is often cited in pharmaceutical literature and by chemical suppliers as a critical intermediate or a related impurity in the manufacturing process of Apixaban, underscoring its direct and essential involvement. synzeal.comcymitquimica.comveeprho.compharmaffiliates.com For instance, the molecule 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a direct downstream product, is explicitly identified as an intermediate in the synthesis of Apixaban and incorporates the entire 1-(4-phenyl)-piperidin-2-one substructure. manasalifesciences.com Its presence in synthetic routes streamlines the process by providing a pre-formed, stable lactam ring, allowing chemists to focus on elaborating the rest of the molecule from the aniline (B41778) nitrogen.

Versatility as a Core Chemical Scaffold and Building Block

The inherent structure of this compound makes it an adaptable scaffold for creating a wide array of more complex molecules.

The compound is not merely a linear component but a foundational scaffold for building further heterocyclic systems. The synthesis of Apixaban again serves as a prime example, where the initial piperidinone-containing molecule is transformed into a product bearing multiple new heterocyclic rings, including a pyrazole and a morpholine. The aniline nitrogen of the scaffold acts as a nucleophilic handle to engage in reactions that form these new rings, demonstrating its utility in generating complex, polycyclic systems from a relatively simple starting point.

Applications in Analytical Method Development

Beyond its role in synthesis, this compound has found a significant niche in analytical chemistry, particularly in techniques requiring high sensitivity.

Derivatization Agent for Enhanced Spectrometric Detection in Chromatography (e.g., SFC-MS, LC-MS)

The analysis of small, polar molecules like organic acids by liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) is often challenging. These compounds typically show poor retention on common reversed-phase columns and exhibit low sensitivity in the commonly used negative ionization mode of mass spectrometry.

To overcome these limitations, this compound is employed as a chemical derivatization agent. It reacts with the carboxylic acid groups of analytes to form an amide bond. This process imparts several key analytical advantages:

Enhanced Ionization: The tag has a high proton affinity, meaning the resulting derivative is readily protonated. This allows for detection in the highly sensitive positive ionization mode of the mass spectrometer.